![molecular formula C19H20FNO B2647905 N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023526-17-1](/img/structure/B2647905.png)
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1-phenylcyclopentane carboxylic acid with a 2-fluoro-5-methylphenylamine. This could potentially be achieved through a process known as amide coupling, which often involves the use of a coupling reagent .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions. For example, under acidic conditions, amides can be hydrolyzed to yield carboxylic acids and amines. In this case, the products would be 1-phenylcyclopentane carboxylic acid and 2-fluoro-5-methylphenylamine .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide can serve as a boron reagent in SM coupling reactions . Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign properties.
Mechanism::Anticancer Drug Linifanib
Linifanib (LFB) is an important drug used for treating various cancers. Chemically, it is named 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea . Research focuses on its efficacy, mechanisms of action, and potential combination therapies .
Safety and Hazards
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-9-10-16(20)17(13-14)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSBUJVKRWILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-1-phenylcyclopentane-1-carboxamide |
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